molecular formula C10H7F2NO3 B6180419 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid CAS No. 2624135-34-6

4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B6180419
CAS RN: 2624135-34-6
M. Wt: 227.2
InChI Key:
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Description

4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5F2NO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid can be analyzed using various techniques. For instance, Single-Crystal X-ray Diffraction (SCXRD) is a common method used for determining the crystal structure of a compound .

Future Directions

The future directions for the research and development of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid and its derivatives could include further exploration of their biological activities and potential therapeutic applications. Additionally, the development of novel synthesis methods could also be a focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid involves the introduction of two fluorine atoms and a methoxy group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,3-difluoroaniline", "4-methoxyphenylboronic acid", "copper (II) acetate", "potassium carbonate", "palladium (II) acetate", "acetic acid", "carbon dioxide" ], "Reaction": [ "1. Coupling of 2,3-difluoroaniline and 4-methoxyphenylboronic acid using palladium (II) acetate as a catalyst and potassium carbonate as a base in acetic acid to form 4,5-difluoro-6-methoxy-1H-indole.", "2. Bromination of 4,5-difluoro-6-methoxy-1H-indole using bromine in acetic acid to form 4,5-difluoro-6-bromo-1H-indole.", "3. Fluorination of 4,5-difluoro-6-bromo-1H-indole using copper (II) acetate and potassium fluoride in acetonitrile to form 4,5-difluoro-6-fluoro-1H-indole.", "4. Methoxylation of 4,5-difluoro-6-fluoro-1H-indole using sodium methoxide in methanol to form 4,5-difluoro-6-methoxy-1H-indole.", "5. Carboxylation of 4,5-difluoro-6-methoxy-1H-indole using carbon dioxide and a suitable base in a suitable solvent to form 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid." ] }

CAS RN

2624135-34-6

Molecular Formula

C10H7F2NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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